molecular formula C9H12N2O3S B13927107 5-(Cyclopropylsulfonyl)-3-methoxy-2-pyridinamine

5-(Cyclopropylsulfonyl)-3-methoxy-2-pyridinamine

Cat. No.: B13927107
M. Wt: 228.27 g/mol
InChI Key: DZRRZTSZMJNHGZ-UHFFFAOYSA-N
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Description

5-(Cyclopropylsulfonyl)-3-methoxy-2-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyclopropylsulfonyl group attached to the 5th position of the pyridine ring, a methoxy group at the 3rd position, and an amino group at the 2nd position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylsulfonyl)-3-methoxy-2-pyridinamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Sulfonylation: The cyclopropylsulfonyl group can be introduced through a sulfonylation reaction using cyclopropylsulfonyl chloride and a base.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylsulfonyl)-3-methoxy-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-(Cyclopropylsulfonyl)-3-methoxy-2-pyridinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylsulfonyl)-3-methoxy-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(Cyclopropylsulfonyl)-3-methoxy-2-pyridinamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

5-cyclopropylsulfonyl-3-methoxypyridin-2-amine

InChI

InChI=1S/C9H12N2O3S/c1-14-8-4-7(5-11-9(8)10)15(12,13)6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,11)

InChI Key

DZRRZTSZMJNHGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)S(=O)(=O)C2CC2)N

Origin of Product

United States

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